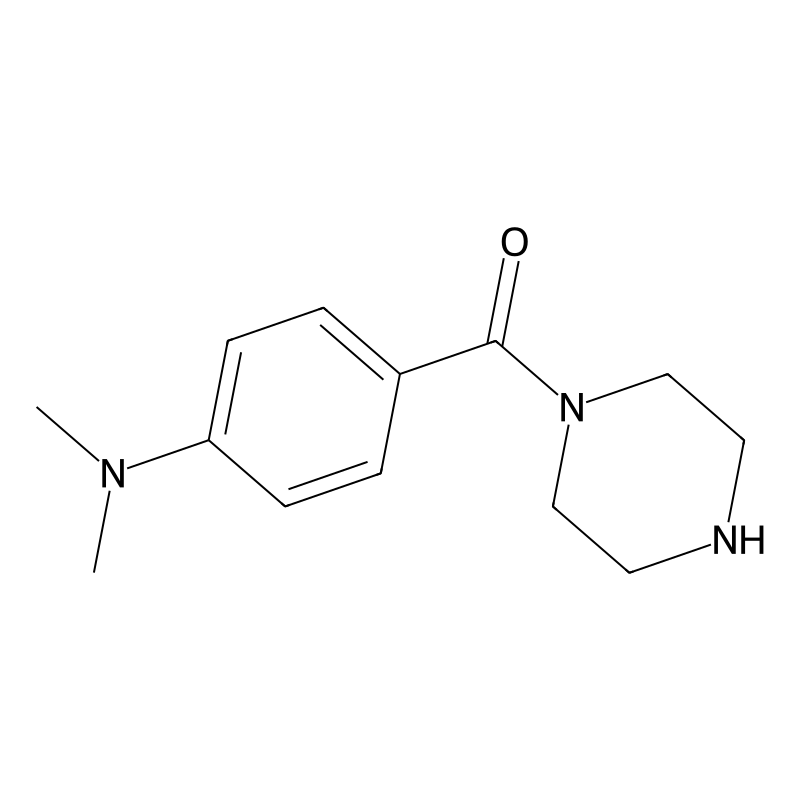

N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Metal Complexes and Ligands

Specific Scientific Field: Organometallic chemistry and coordination chemistry.

Summary: N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline serves as a ligand in metal complexes. It forms the basis for various natural products with favorable pharmacological properties. The compound’s substitutional flexibility allows it to be conveniently substituted at the N and N′ positions via reductive amination and nucleophilic substitution reactions.

Experimental Procedures:Synthesis: The compound can be synthesized via reductive amination of piperazine or N-diphenylmethylpiperazine.

Characterization: The product can be characterized using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

Results: The compound’s structure facilitates its role as a ligand in metal complexes. It can act either as a chelating or bridging ligand. Although the cyclohexane-type ring is relatively flexible, the chelate bite of the nitrogen atoms requires adoption of a boat conformation, leading to significant ring strain. Bridging behavior between metal centers is also observed despite the thermodynamic preference for chelation .

Antimicrobial Activity Screening

Specific Scientific Field: Microbiology and biochemistry.

Summary: N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline and its derivatives are tested for antimicrobial activity.

Experimental Procedures:Compound Preparation: Various derivatives are synthesized.

Antimicrobial Assays: The compounds are tested against bacteria, fungi, and other microorganisms.

Data Collection: Quantitative data on inhibition zones or minimum inhibitory concentrations (MICs) are recorded.

Results: The compound exhibits varying degrees of antimicrobial activity, which can guide further drug development or formulation.

N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline is a chemical compound characterized by its unique structure, which includes a piperazine ring and a dimethylamino group attached to an aniline backbone. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both the piperazine and aniline moieties contributes to its biological activity and reactivity, making it a subject of interest in various chemical research fields.

There is no current information available regarding a specific mechanism of action for N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline.

- Potential for skin and eye irritation: The presence of amines (dimethylamine and piperazine) suggests potential irritation to the skin and eyes.

- Unknown toxicity: Further research is needed to determine the potential toxicity upon ingestion, inhalation, or skin contact.

- Acylation: The amine groups can react with acyl halides or acid anhydrides to form amides, facilitating the introduction of additional functional groups onto the piperazine ring .

- Alkylation: The compound can be alkylated using alkyl halides, which replaces hydrogen atoms on the amine groups with alkyl chains, allowing for structural variation .

- N-Oxidation: This compound may also undergo N-oxidation, typically involving oxidizing agents like peracids, leading to the formation of piperazine N-oxides .

N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline exhibits significant biological activity, particularly in pharmacology. Compounds containing piperazine moieties are often associated with various therapeutic effects, including:

- Antidepressant Activity: Piperazine derivatives have been explored for their potential antidepressant effects.

- Antipsychotic Properties: Similar compounds have shown efficacy in treating schizophrenia and other psychotic disorders.

- Antimicrobial Activity: Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for antibiotic development.

The synthesis of N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline can be accomplished through several methods:

- Piperazine Acylation: The reaction of piperazine with an appropriate acyl chloride leads to the formation of the piperazine carbonyl derivative.

- Aniline Coupling: The resulting piperazine derivative can then be coupled with N,N-dimethyl-aniline through C–N cross-coupling reactions, often facilitated by palladium catalysts

N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline has several applications:

- Pharmaceutical Development: It is used in the synthesis of new drugs targeting various neurological disorders.

- Chemical Research: This compound serves as a building block for further chemical modifications in organic synthesis.

- Material Science: Its unique properties may be utilized in creating novel materials with specific functionalities.

Studies focusing on the interactions of N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline with biological targets are crucial for understanding its pharmacological profile. Interaction studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanistic Studies: Investigating how the compound influences biological pathways at a molecular level.

These studies help elucidate its potential therapeutic effects and guide further drug development efforts.

N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline shares structural similarities with several other compounds, each possessing unique properties. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N,N-Dimethylpiperazine | Contains two methyl groups on piperazine | Primarily used as a solvent and reagent |

| 4-(Piperazin-1-carbonyl)aniline | Lacks dimethyl substitution | Exhibits different biological activity |

| N-Methyl-N-(4-pyridyl)piperazine | Contains a pyridine ring instead of an aniline | Known for its anti-inflammatory properties |

| 1-(4-Methoxyphenyl)piperazine | Substituted phenyl group | Exhibits neuroprotective effects |

This comparison highlights how variations in substituents can influence both biological activity and chemical reactivity, emphasizing the uniqueness of N,N-Dimethyl-4-(piperazine-1-carbonyl)aniline within this class of compounds.